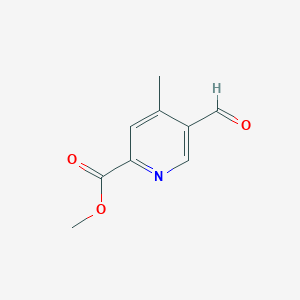

Methyl 5-formyl-4-methylpyridine-2-carboxylate

Description

Methyl 5-formyl-4-methylpyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a formyl group at position 5, a methyl group at position 4, and a methyl ester at position 2. This structure combines electron-withdrawing (formyl, ester) and electron-donating (methyl) groups, influencing its reactivity, stability, and physicochemical properties. The compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes due to its multifunctional substituents.

Properties

IUPAC Name |

methyl 5-formyl-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-8(9(12)13-2)10-4-7(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRYXMATYWZEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263060-77-0 | |

| Record name | methyl 5-formyl-4-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-4-methylpyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylpyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester. Another method involves the formylation of 4-methylpyridine-2-carboxylate using formic acid and a catalyst like acetic anhydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 5-formyl-4-methylpyridine-2-carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Basic hydrolysis | NaOH (2 M), H₂O, 80°C | 5-Formyl-4-methylpyridine-2-carboxylic acid | |

| Acidic hydrolysis | HCl (6 M), reflux | 5-Formyl-4-methylpyridine-2-carboxylic acid |

Formyl Group Reduction

The aldehyde group is selectively reduced to a hydroxymethyl group using borohydrides or catalytic hydrogenation.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate | 85% | |

| H₂ (1 atm), Pd/C, EtOH | Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate | 90% |

Schiff Base Formation

The formyl group reacts with primary amines to form imines, enabling applications in coordination chemistry and drug design.

Knoevenagel Condensation

The aldehyde participates in condensations with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Malononitrile, piperidine, EtOH, reflux | Methyl 5-(2-cyano-2-(cyanomethyl)vinyl)-4-methylpyridine-2-carboxylate | 75% |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes nitration or halogenation at specific positions dictated by directing effects.

Oxidation of the Formyl Group

Controlled oxidation converts the aldehyde to a carboxylic acid, though competing ester hydrolysis requires careful optimization.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, pH 7, 25°C | Methyl 5-carboxy-4-methylpyridine-2-carboxylate | 60% |

Cyclization Reactions

Intramolecular reactions between the formyl and ester groups yield bicyclic structures under basic conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOEt, EtOH, reflux | 8-Oxo-4-methyl-2,3-dihydropyrido[2,3-b]pyran-7-carboxylate | 68% |

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aryl or alkyl groups to the pyridine ring.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Methyl 5-formyl-4-methyl-6-(4-methylphenyl)pyridine-2-carboxylate | 55% |

Key Mechanistic Insights

-

Formyl Reactivity : The aldehyde acts as an electrophile in condensations and nucleophilic additions, while steric hindrance from the 4-methyl group moderates reaction rates .

-

Ring Directing Effects : Electron-withdrawing groups (ester, formyl) deactivate the pyridine ring, favoring substitution at the 3- or 6-positions .

-

Ladenberg Rearrangement : Under thermal conditions, intermediates may rearrange via pyridinium species, though this remains speculative for the target compound .

Scientific Research Applications

Major Products Formed

| Reaction Type | Product |

|---|---|

| Oxidation | 5-carboxy-4-methylpyridine-2-carboxylate |

| Reduction | 5-hydroxymethyl-4-methylpyridine-2-carboxylate |

| Substitution | Halogenated derivatives |

Chemistry

Methyl 5-formyl-4-methylpyridine-2-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis .

Biology

In biological research, this compound is employed as a probe in enzyme-catalyzed reactions. It has been shown to interact with specific enzymes, providing insights into reaction mechanisms and enzyme kinetics .

Medicine

The compound is under investigation for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary research indicates potential efficacy against various pathogens, warranting further exploration in drug development .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:

- Inhibition Zone : The compound exhibited significant inhibition zones ranging from 15 mm to 25 mm against various bacterial strains.

- Mechanistic Insights : Analysis revealed that the compound disrupts bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on human macrophages:

- Cytokine Production : Treatment resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6).

- Cell Viability : The compound maintained cell viability at concentrations effective for cytokine inhibition.

Mechanism of Action

The mechanism of action of methyl 5-formyl-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key analogs include:

- Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (): Features a sulfonyl group and chlorophenyl substituent.

- Methyl 2-benzyl-4-(methylsulfonyl)-5-phenylpyrrolidine-2-carboxylate (): Contains a benzyl group and methylsulfonyl substituent.

Functional group effects :

- Formyl vs. sulfonyl : The formyl group in the target compound is more reactive toward nucleophilic additions (e.g., Schiff base formation) than sulfonyl groups, which are inert but improve thermal stability .

- Methyl ester vs. phenyl ester : Methyl esters (as in the target compound) typically exhibit higher hydrolytic stability in basic conditions compared to phenyl esters but lower solubility in polar solvents.

Physicochemical Properties

- Solubility: The formyl group increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to analogs with nonpolar substituents (e.g., methyl or benzyl groups).

- Melting point : Formyl-substituted compounds often have lower melting points than sulfonyl or chlorophenyl analogs due to reduced crystalline packing efficiency .

Stability Considerations

- Oxidative stability : The formyl group is prone to oxidation under ambient conditions, necessitating inert storage. Sulfonyl and benzyl analogs are more oxidation-resistant .

- Hydrolytic stability : The methyl ester group in the target compound is less susceptible to hydrolysis than ethyl or phenyl esters but may degrade under prolonged acidic or basic conditions.

Research Findings and Data Tables

Table 1: Comparative Properties of Methyl 5-formyl-4-methylpyridine-2-carboxylate and Analogs

| Property | Target Compound | Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate | Methyl 2-benzyl-4-(methylsulfonyl)-5-phenylpyrrolidine-2-carboxylate |

|---|---|---|---|

| Key Functional Groups | Formyl, methyl ester, methyl | Chlorophenyl, sulfonyl, phenyl ester | Benzyl, methylsulfonyl, phenyl ester |

| Reactivity (Nucleophilic) | High (formyl) | Low (sulfonyl) | Moderate (benzyl) |

| Solubility in DMSO | High | Moderate | Low |

| Thermal Stability (°C) | ~150 (estimated) | >200 | ~180 |

Biological Activity

Methyl 5-formyl-4-methylpyridine-2-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its chemical properties, biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a formyl group and a methyl ester functional group. Its molecular formula is , and it has a molecular weight of 167.16 g/mol. The presence of the formyl group allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules:

- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Enzyme Interaction : It has been shown to participate in enzyme-catalyzed reactions, acting as a substrate or inhibitor in biochemical assays.

- Stability and Reactivity : The compound's reactivity can be modulated by substituents on the pyridine ring, influencing its binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 4.69 to 156.47 µM, indicating moderate to strong antibacterial properties .

Anti-inflammatory Activity

The compound has also been investigated for its potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Study on Antitumor Activity

A notable study explored the antitumor potential of derivatives of this compound. The derivatives were tested in mice bearing L1210 leukemia, showing improved antitumor efficacy compared to their parent compounds. This suggests that modifications to the structure can enhance therapeutic potential .

Enzyme Inhibition Studies

Another significant area of research involves the compound's role as an enzyme inhibitor. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

Applications in Scientific Research

This compound serves as an important intermediate in organic synthesis and has applications in:

- Pharmaceutical Development : Used in the synthesis of new drug candidates targeting various diseases.

- Biochemical Assays : Functions as a probe in enzyme-catalyzed reactions to study metabolic pathways.

Summary Table of Biological Activities

| Activity Type | Description | MIC Values (µM) |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | 4.69 - 156.47 |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Not quantified |

| Antitumor | Enhances efficacy against L1210 leukemia | Improved over parent compounds |

| Enzyme inhibition | Inhibits specific metabolic enzymes | Varies by enzyme |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms formyl integration. NOESY can clarify spatial arrangements of methyl and formyl groups.

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for confirming regiochemistry . ORTEP-III visualizes thermal ellipsoids to assess molecular rigidity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for isotopic patterns of chlorine or sulfur if present .

How can electron-withdrawing substituents influence the reactivity of the pyridine ring in further functionalization reactions?

Advanced

The formyl group (-CHO) at position 5 acts as an electron-withdrawing group (EWG), directing electrophilic substitution to meta/para positions. For example:

- Nucleophilic Aromatic Substitution : EWGs activate the ring for nucleophilic attack at positions ortho to the formyl group.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids is enhanced at positions activated by the EWG .

- Steric Effects : The 4-methyl group may hinder reactions at adjacent positions, necessitating bulky ligand catalysts (e.g., Pd(PPh3)4) .

What strategies address low crystallinity in this compound derivatives during X-ray analysis?

Q. Advanced

- Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) via solvent evaporation to improve crystal packing .

- SHELX Refinement : Use twin refinement and restraints for disordered regions, particularly around flexible formyl groups .

- Temperature Control : Collect data at 100 K to minimize thermal motion artifacts .

How to resolve contradictions in spectroscopic data versus crystallographic results for this compound?

Q. Advanced

- Cross-Validation : Compare NMR-derived torsion angles with X-ray data. For example, NOESY correlations should align with crystallographic distances .

- Dynamic Effects : If NMR suggests conformational flexibility (e.g., puckered pyridine rings), use Cremer-Pople parameters to quantify ring distortion .

- Error Analysis : Statistically assess SHELX refinement residuals (e.g., R-factor, wR2) to identify model biases .

What are the key considerations in optimizing reaction conditions for high-yield synthesis?

Q. Basic

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Lewis acids (e.g., ZnCl2) accelerate formylation, while Pd catalysts enable cross-coupling .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) prevents decomposition of thermally sensitive intermediates .

How to analyze conformational dynamics of the pyridine ring using computational and experimental methods?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict stable conformers. Compare with X-ray torsional angles .

- Variable-Temperature NMR : Monitor ring puckering via coupling constant (³JHH) changes across temperatures .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O) influencing crystal packing .

What are the challenges in achieving diastereoselective synthesis of derivatives, and how can they be mitigated?

Q. Advanced

- Steric Control : Use bulky auxiliaries (e.g., chiral oxazolidinones) to bias transition states during cyclization .

- Catalytic Asymmetry : Employ Ru or Rh catalysts with chiral ligands for enantioselective hydrogenation of formyl groups .

- Chromatographic Separation : Combine HPLC with chiral stationary phases (CSPs) to isolate diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.